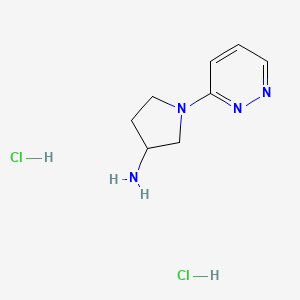

1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride

CAS No.: 2098144-12-6

Cat. No.: VC3100560

Molecular Formula: C8H14Cl2N4

Molecular Weight: 237.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098144-12-6 |

|---|---|

| Molecular Formula | C8H14Cl2N4 |

| Molecular Weight | 237.13 g/mol |

| IUPAC Name | 1-pyridazin-3-ylpyrrolidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H12N4.2ClH/c9-7-3-5-12(6-7)8-2-1-4-10-11-8;;/h1-2,4,7H,3,5-6,9H2;2*1H |

| Standard InChI Key | RZZAQARYTUZOQI-UHFFFAOYSA-N |

| SMILES | C1CN(CC1N)C2=NN=CC=C2.Cl.Cl |

| Canonical SMILES | C1CN(CC1N)C2=NN=CC=C2.Cl.Cl |

Introduction

Chemical Structure and Properties

1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride features a pyridazine ring connected to the nitrogen atom of a pyrrolidine ring, with an amine group at the 3-position of the pyrrolidine. The compound exists as a dihydrochloride salt, which enhances its solubility in polar solvents compared to its free base form.

Physical and Chemical Properties

The compound is typically available as a solid at room temperature and possesses the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H14Cl2N4 |

| Molecular Weight | 237.13 g/mol |

| Physical State | Solid |

| Solubility | Enhanced in polar solvents (due to salt form) |

| Standard InChI | InChI=1S/C8H12N4.2ClH/c1-2-8(12-10-4-1)11-7-3-5-9-6-7;;/h1-2,4,7,9H,3,5-6H2,(H,11,12);2*1H |

| SMILES | C1CNCC1NC2=NN=CC=C2.Cl.Cl |

The dihydrochloride salt form significantly alters the compound's physicochemical properties compared to the free base, particularly increasing water solubility and improving stability during storage.

Structural Features

The compound contains several key structural elements that contribute to its chemical behavior:

-

A pyridazine ring (6-membered heterocycle with two adjacent nitrogen atoms)

-

A pyrrolidine ring (5-membered nitrogen-containing heterocycle)

-

A primary amine group at the 3-position of the pyrrolidine

-

Two hydrochloride counterions

This unique structure, particularly the arrangement of nitrogen atoms, allows the molecule to participate in various hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets.

Synthesis Methods

The synthesis of 1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride can be achieved through multiple synthetic routes, with variations depending on reagents, conditions, and desired stereochemistry.

Common Synthetic Approaches

A typical synthesis route involves:

-

Reaction between pyridazine derivatives and appropriately substituted pyrrolidine compounds

-

Protection/deprotection strategies for the amine group

-

Formation of the dihydrochloride salt using hydrogen chloride in suitable solvents

The synthesis often begins with 3-aminopyridine or pyridazine derivatives as starting materials. The formation of the dihydrochloride salt is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent, such as isopropyl alcohol/water mixtures or methyl tert-butyl ether (MTBE) .

Stereoselective Synthesis

For applications requiring specific stereochemistry, resolution techniques using chiral acids or asymmetric synthesis approaches may be employed. For instance, similar compounds have been synthesized with high enantiomeric excess (>98% e.e.) using dibenzoyl tartaric acid as a resolving agent .

| Synthesis Parameter | Conditions |

|---|---|

| Starting Materials | Pyridazine derivatives, substituted pyrrolidines |

| Common Reagents | Palladium catalysts, hydrogen (for hydrogenation) |

| Solvents | DMF, methanol, isopropyl alcohol/water |

| Salt Formation | Treatment with HCl (typically 2-5 molar equivalents) |

| Purification | Recrystallization, column chromatography |

Chemical Reactivity

1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride exhibits various types of chemical reactivity owing to its multiple functional groups.

Amine Reactivity

The primary amine group at the 3-position of the pyrrolidine ring can undergo typical amine reactions, including:

-

Nucleophilic substitution reactions

-

Acylation (forming amides)

-

Reductive amination (forming secondary or tertiary amines)

Research has shown that modification of the amine group can significantly influence the compound's biological activity. For instance, studies on related compounds indicate that dimethylation of the 3-amino group can lead to a 4-fold increase in inhibitory potency against certain enzymes .

Heterocyclic Reactivity

The pyridazine moiety can participate in various reactions characteristic of nitrogen-containing heterocycles:

-

Nucleophilic aromatic substitution

-

Electrophilic aromatic substitution (limited)

-

Coordination with metal ions

-

Hydrogen bond formation

These reactivity patterns provide opportunities for further functionalization and derivatization in medicinal chemistry applications.

Applications in Medicinal Chemistry

1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride and structurally related compounds have garnered significant interest in pharmaceutical research for diverse applications.

As Enzyme Inhibitors

The compound shows potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases. Related structures have demonstrated inhibitory activity against neutral sphingomyelinase 2 (nSMase2), an enzyme involved in exosome biogenesis and release .

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing compounds for specific therapeutic applications.

Key Structural Determinants of Activity

Research on related compounds has identified several structural features that influence biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| 3-Amino group | Essential for activity; complete loss of potency when removed |

| N-Dimethylation of amino group | 4-fold increase in inhibitory potency |

| Conversion to pyrrolidin-1-yl group | Decreased inhibitory potency |

| Conversion to acetamide or urea | Complete loss of potency |

| Introduction of substituents on pyridazine ring | Variable effects depending on position and nature of substituent |

These structure-activity relationships (SAR) provide valuable insights for designing more potent and selective derivatives .

Stereochemical Considerations

For compounds containing stereogenic centers, such as the 3-position of the pyrrolidine ring, stereochemistry can significantly impact biological activity. Studies on related compounds have shown that R- and S-enantiomers can exhibit markedly different potencies, highlighting the importance of stereoselective synthesis or resolution methods in developing these compounds for medicinal applications .

Analytical Characterization

Several analytical techniques are employed to characterize 1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride and assess its purity.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural confirmation and purity assessment

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern

-

Infrared (IR) spectroscopy: Identifies functional groups and salt form

-

UV-Visible spectroscopy: Characterizes electronic transitions

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Assesses purity and detects impurities

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines separation with structural identification

-

Thin-Layer Chromatography (TLC): Monitors reactions and provides preliminary purity assessment

These analytical techniques are essential for ensuring the identity, purity, and quality of the compound for research applications .

Comparison with Related Compounds

1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride belongs to a family of heterocyclic compounds with varying structural features and biological activities.

Structural Analogs

Several structural analogs have been reported in the literature:

| Compound | Structural Difference | CAS Number | Similarity Score |

|---|---|---|---|

| N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride | Different connectivity pattern | 1864014-31-2 | 0.95 |

| (R)-Pyrrolidin-3-amine dihydrochloride | Lacks pyridazine ring | 116183-81-4 | 0.85 |

| (S)-Pyrrolidin-3-amine dihydrochloride | Lacks pyridazine ring, different stereochemistry | 116183-83-6 | 0.85 |

| N,N-Dimethylpyrrolidin-3-amine dihydrochloride | Lacks pyridazine ring, dimethylated amine | 50534-42-4 | 0.80 |

| 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride | Contains pyridine instead of pyridazine | 1258641-38-1 | 0.90 |

These structural variations influence physicochemical properties, metabolic stability, and biological activity profiles .

Biological Activity Comparison

Studies comparing the biological activities of structurally related compounds have revealed interesting patterns:

-

Pyridazine-containing compounds often exhibit enhanced enzyme inhibitory activity compared to pyridine analogs

-

The position and nature of substituents on the heterocyclic rings significantly influence target selectivity

-

Dihydrochloride salt forms generally show improved bioavailability compared to free bases due to enhanced solubility

Research Applications

1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride serves various purposes in research settings.

As a Chemical Building Block

The compound functions as a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. Its reactive amine group allows for further modifications and conjugation with other functional moieties.

In Medicinal Chemistry Studies

Researchers utilize this compound and its derivatives in drug discovery programs targeting various diseases. The compound's structural features make it suitable for exploring structure-activity relationships and developing selective inhibitors for specific enzyme targets .

As an Analytical Standard

Future Research Directions

Research on 1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride and related compounds continues to evolve, with several promising avenues for future investigation.

Structural Optimization

Future research may focus on optimizing the structure to enhance potency, selectivity, and pharmacokinetic properties. This could involve:

-

Exploring various substitution patterns on the pyridazine ring

-

Modifying the amine functionality

-

Introducing additional functional groups to enhance target binding

-

Investigating stereochemical effects on activity

Expanded Therapeutic Applications

As understanding of the compound's mechanism of action deepens, research may expand to explore additional therapeutic applications beyond current targets. This could include investigating its potential in neurological disorders, inflammatory conditions, and cancer therapy .

Advanced Formulation Studies

Development of innovative formulation strategies could enhance the compound's bioavailability and targeted delivery. This might involve encapsulation in nanoparticles, incorporation into specialized delivery systems, or development of prodrug approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume